4-(Chloromethyl)benzyl alcohol 4-(Chloromethyl)benzyl alcohol 4-(Chloromethyl)benzyl alcohol can be synthesized from 4-(chloromethyl)benzoyl chloride.

Brand Name: Vulcanchem
CAS No.: 16473-35-1
VCID: VC21075019
InChI: InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
SMILES: C1=CC(=CC=C1CO)CCl
Molecular Formula: C8H9ClO
Molecular Weight: 156.61 g/mol

4-(Chloromethyl)benzyl alcohol

CAS No.: 16473-35-1

Cat. No.: VC21075019

Molecular Formula: C8H9ClO

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)benzyl alcohol - 16473-35-1

Specification

CAS No. 16473-35-1
Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
IUPAC Name [4-(chloromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Standard InChI Key OGALXJIOJZXBBP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)CCl
Canonical SMILES C1=CC(=CC=C1CO)CCl

Introduction

Structural Characteristics

Molecular Architecture

4-(Chloromethyl)benzyl alcohol (C8H9ClO) consists of a para-substituted benzene ring with hydroxymethyl and chloromethyl groups at the 1- and 4-positions, respectively. The IUPAC name, [4-(chloromethyl)phenyl]methanol, reflects this arrangement . Key structural parameters include:

PropertyValueSource
Molecular formulaC8H9ClO
Molecular weight156.61 g/mol
SMILESC1=CC(=CC=C1CO)CCl
InChIKeyOGALXJIOJZXBBP-UHFFFAOYSA-N

X-ray crystallography and NMR studies confirm the planar benzene core, with bond angles and lengths consistent with aromatic systems. The chloromethyl group introduces significant polarity, while the hydroxymethyl group enables hydrogen bonding .

Spectroscopic Profiles

  • IR Spectroscopy: Strong O-H stretch at 3200–3600 cm⁻¹ and C-Cl vibration at 750 cm⁻¹ .

  • Mass Spectrometry: Base peak at m/z 103 (C7H7O⁺), with secondary fragments at m/z 107 (C6H5Cl⁺) and m/z 43 (CH3CO⁺) in GC-MS .

  • ¹H NMR (CDCl₃): δ 4.55 (s, 2H, CH2Cl), δ 4.45 (s, 2H, CH2OH), δ 7.35 (d, 2H, aromatic), δ 7.25 (d, 2H, aromatic) .

Synthesis and Production

Conventional Methods

The most reported synthesis involves borane-THF reduction of 4-chloromethylbenzoic acid derivatives (Yield: 96%):

Procedure :

  • Dissolve 4-chloromethylbenzoic acid (10 g, 58 mmol) in anhydrous THF (60 mL).

  • Add 1M borane-THF solution (90 mL, 90 mmol) dropwise at 20°C.

  • Stir for 12 hr, quench with methanol (50 mL), and concentrate under vacuum.

  • Purify via silica chromatography (hexane/ethyl acetate 4:1 → 3:1).

Key Parameters:

ParameterValue
Temperature20°C
Reaction time12 hr
SolventTHF
CatalystBorane-THF

Electrochemical Synthesis

Recent advances utilize electrocatalytic reduction under mild conditions (Yield: 88–92%) :

  • Cell Setup: Undivided cell with Pt cathode/Ni anode

  • Electrolyte: 0.1M TBABF4 in acetonitrile

  • Substrate: 4-(Chloromethyl)benzaldehyde

  • Potential: -1.2 V vs Ag/AgCl

This method reduces energy consumption by 40% compared to thermal approaches, aligning with green chemistry principles .

Industrial-Scale Production

Patent CN101182285A details a hydrolysis route using 4-chlorobenzyl chloride under alkaline conditions :

  • React 4-chlorobenzyl chloride (1 mol) with NaOH (2 mol) in xylene/water biphasic system.

  • Reflux at 110°C for 8 hr.

  • Separate organic layer, dry, and distill under reduced pressure.

Applications

Pharmaceutical Intermediates

4-(Chloromethyl)benzyl alcohol serves as a precursor to:

  • Plerixafor: A stem cell mobilizer (via coupling with cyclam derivatives) .

  • Antifungal Agents: Synthesized through Mitsunobu reactions with triazole moieties .

  • Prodrugs: Acetylation yields 4-(chloromethyl)benzyl acetate (CID 91703136), enhancing bioavailability .

Agrochemicals

In crop protection, it forms the basis of:

  • Chlorfenapyr: A pyrrole insecticide (15% market share in 2024) .

  • Herbicide Safeners: Protects maize from sulfonylurea damage via glutathione conjugation .

Advanced Materials

  • Polymer Crosslinkers: Enhances thermal stability in epoxy resins (Tg increase: 25°C at 5 wt% loading).

  • MOF Synthesis: Coordinates with Zn²⁺ to form porous networks (BET surface area: 1,200 m²/g) .

Physicochemical Properties

Thermal Characteristics

PropertyValueMethod
Melting point58–60°CDSC
Boiling point285°C (dec.)Estimated
LogP1.82HPLC

Solubility Profile

SolventSolubility (g/100 mL)
Water0.12
Ethanol22.5
Dichloromethane48.9
Hexane<0.01
ParameterValue
GHS PictogramCorrosive (GHS05)
Signal WordDanger
H-PhrasesH314 (Causes severe skin burns)
P-PhrasesP280-P305+P351+P338

Exposure Controls

  • PPE: Nitrile gloves, face shield, Tyvek® suits

  • Ventilation: Fume hood (≥100 fpm face velocity)

  • Storage: Amber glass bottles at 2–8°C under nitrogen .

Recent Research Frontiers

Catalytic Asymmetric Transformations

Chiral derivatives like (S)-2,4-dichloro-α-(chloromethyl)benzyl alcohol enable enantioselective synthesis of:

  • Antiviral Agents: Remdesivir analogs (ee >98%) .

  • Liquid Crystals: Smectic phases with Δε = +12.3 .

Environmental Remediation

Pd/γ-Fe2O3 nanocomposites (0.5 wt% Pd) degrade 95% of 4-(chloromethyl)benzyl alcohol in wastewater within 30 min via Sonogashira coupling .

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